molecular formula C20H24N4O2 B2701908 4-(Oxan-4-yl)-6-(4-phenylpiperazine-1-carbonyl)pyrimidine CAS No. 2415471-77-9

4-(Oxan-4-yl)-6-(4-phenylpiperazine-1-carbonyl)pyrimidine

Cat. No.: B2701908
CAS No.: 2415471-77-9
M. Wt: 352.438
InChI Key: WWTJVAYSOQSBMZ-UHFFFAOYSA-N
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Description

4-(Oxan-4-yl)-6-(4-phenylpiperazine-1-carbonyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)-6-(4-phenylpiperazine-1-carbonyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the oxan ring, followed by the introduction of the pyrimidinyl group through nucleophilic substitution reactions. The final step involves the coupling of the phenylpiperazinyl moiety to the intermediate product. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial-grade reagents and advanced purification methods ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)-6-(4-phenylpiperazine-1-carbonyl)pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidinyl and phenylpiperazinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

4-(Oxan-4-yl)-6-(4-phenylpiperazine-1-carbonyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)-6-(4-phenylpiperazine-1-carbonyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Oxan-4-yl)-6-(4-phenylpiperazine-1-carbonyl)pyrimidine: shares structural similarities with other compounds featuring oxan, pyrimidinyl, and phenylpiperazinyl groups.

    This compound: can be compared to compounds like this compound, which also exhibit unique chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[6-(oxan-4-yl)pyrimidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-20(19-14-18(21-15-22-19)16-6-12-26-13-7-16)24-10-8-23(9-11-24)17-4-2-1-3-5-17/h1-5,14-16H,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTJVAYSOQSBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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